
5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound with potential applications in scientific research. It is a triazole derivative that has shown promising results in various studies related to biochemistry and physiology.
作用機序
The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of various enzymes. It binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme's activity. It has also been found to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers and inflammatory cytokines. It has also been found to increase the levels of antioxidant enzymes and reduce the levels of lipid peroxidation.
実験室実験の利点と制限
The advantages of using 5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments are its potent inhibitory activity against various enzymes and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound are its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the use of 5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide in scientific research. One direction is to study its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Another direction is to study its potential toxicity and safety profile. Further studies are also needed to determine the optimal dosage and administration route of this compound.
Conclusion:
In conclusion, this compound is a compound with potential applications in scientific research. Its potent inhibitory activity against various enzymes and its anti-inflammatory and antioxidant properties make it a promising compound for the treatment of various diseases. However, further studies are needed to determine its safety and efficacy.
合成法
The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-chlorobenzylamine with 2-chlorobenzoyl isocyanate in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate and acetic anhydride to obtain the final product.
科学的研究の応用
5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes such as carbonic anhydrase and urease. It has also shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
5-amino-N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-7-5-10(6-8-11)9-23-15(19)14(21-22-23)16(24)20-13-4-2-1-3-12(13)18/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWFKWLAWYECJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


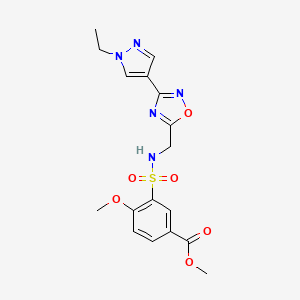
![2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid](/img/structure/B2688123.png)
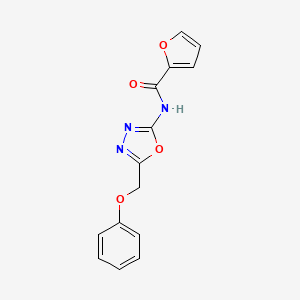
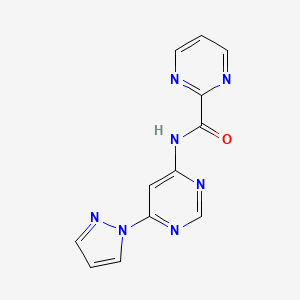

![Methyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2688128.png)

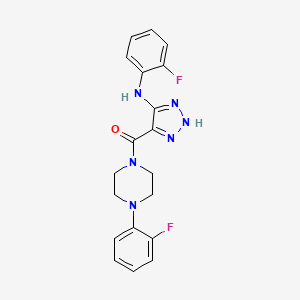
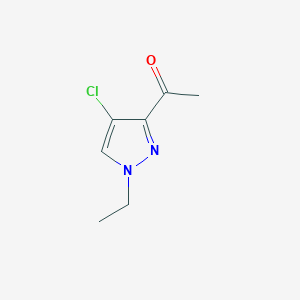
![7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2688133.png)
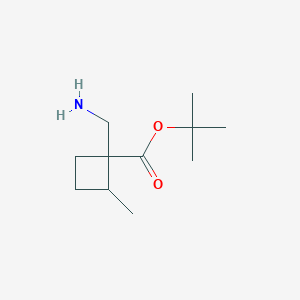

![3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2688137.png)